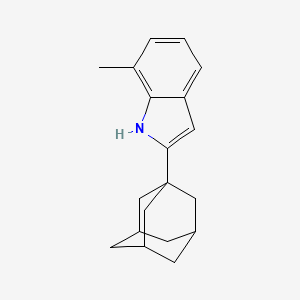

2-(adamantan-1-yl)-7-methyl-1H-indole

Descripción general

Descripción

2-(adamantan-1-yl)-7-methyl-1H-indole is a chemical compound that features an adamantane group attached to an indole ring. The adamantane group is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to the compound. The indole ring is a common structural motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research.

Mecanismo De Acción

Target of Action

Adamantane derivatives are known for their diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are often utilized as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Mode of Action

The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . These intermediates can interact with their targets, leading to various changes.

Biochemical Pathways

It’s known that the synthesis of adamantane derivatives involves a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds . This process provides a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .

Pharmacokinetics

A related compound, quindoline, an azaindole and isotere of indoles, has been found to have favorable penetration through the blood-brain barrier . This suggests that 2-(1-adamantyl)-7-methyl-1H-indole might also have similar properties, impacting its bioavailability.

Result of Action

It’s known that adamantyl radicals can react directly with o2 to give oxygenated products . This suggests that 2-(1-adamantyl)-7-methyl-1H-indole might also undergo similar reactions, leading to the formation of various products.

Action Environment

It’s known that the reactivity of adamantane derivatives offers extensive opportunities for their utilization in various environments .

Análisis Bioquímico

Biochemical Properties

2-(adamantan-1-yl)-7-methyl-1H-indole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. Studies have shown that this compound can inhibit certain enzymes, such as cytochrome P450s, which are involved in the oxidative metabolism of many compounds . Additionally, the indole ring can engage in hydrogen bonding and π-π interactions with proteins, influencing their activity and stability.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In cancer cell lines, such as H460 lung cancer cells and HepG2 liver cancer cells, the compound exhibits anti-proliferative activity . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-8, leading to programmed cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to nuclear receptors, such as Nur77, and modulate their activity . This binding interaction can lead to changes in gene expression, resulting in altered cellular functions. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby influencing biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods . Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as reducing inflammation and pain . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound’s use in clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes oxidative metabolism, resulting in the formation of several metabolites. These metabolic transformations can influence the compound’s activity and toxicity. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its lipophilicity and interactions with transporters and binding proteins . The compound can readily cross cell membranes and accumulate in specific tissues, such as the liver and brain. This distribution pattern can affect the compound’s efficacy and toxicity, as well as its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound can localize to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(adamantan-1-yl)-7-methyl-1H-indole typically involves the introduction of the adamantane group to the indole ring through a series of chemical reactions. One common method involves the alkylation of 7-methyl-1H-indole with an adamantane derivative under acidic conditions. The reaction is often carried out in the presence of a strong acid, such as trifluoroacetic acid, and a suitable solvent, such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-(adamantan-1-yl)-7-methyl-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

2-(adamantan-1-yl)-7-methyl-1H-indole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Utilized in the development of advanced materials, such as nanowires and semiconductors .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(adamantan-1-yl)-2H-isoindole-1-carbonitrile

- N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide

- 1-(adamantan-1-yl)-3-chloro-1-hydroxypropan-2-aminium chloride

Uniqueness

2-(adamantan-1-yl)-7-methyl-1H-indole is unique due to the presence of both the adamantane and indole moieties. This combination imparts distinct physical and chemical properties, such as enhanced stability and biological activity, making it a valuable compound for various applications .

Actividad Biológica

2-(Adamantan-1-yl)-7-methyl-1H-indole is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the alkylation of indole derivatives with adamantane moieties. This structural modification is crucial as it influences the compound's pharmacological properties. The adamantane group is known for enhancing lipophilicity, potentially improving the compound's ability to cross biological membranes.

Anticancer Properties

Numerous studies have evaluated the anticancer activity of derivatives of this compound. Notably, several compounds derived from this structure have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5r | HepG2 | 10.56 ± 1.14 | Induces apoptosis via caspase-8 activation |

| 7s | H460 | 20 | Nur77 activation leading to apoptosis |

| 5r | MCF-7 | N/A | PARP cleavage and caspase activation |

Case Study: Compound 5r

In a study focusing on N-substituted derivatives, compound 5r exhibited potent anti-proliferative activity against HepG2 liver cancer cells with an IC50 value of 10.56 µM. The mechanism involved time-dependent cleavage of poly ADP-ribose polymerase (PARP) and increased activity of caspases 3 and 8, indicating a caspase-8-dependent apoptotic pathway .

Case Study: Compound 7s

Another derivative, compound 7s, demonstrated significant activity against H460 lung cancer cells, inducing apoptosis through Nur77 activation. This suggests that compounds with similar structural features may leverage the same apoptotic pathways for therapeutic effects .

Cannabimimetic Activity

Research has also explored the cannabimimetic properties of adamantane derivatives related to this compound. For instance, AB-001 and SDB-001 showed full agonist profiles at cannabinoid receptors CB1 and CB2, indicating potential psychoactive effects . While these studies primarily focus on different structural analogues, they underscore the relevance of the indole-adamantane connection in modulating biological activity.

The biological activities associated with this compound are largely attributed to its interaction with specific cellular pathways:

- Apoptosis Induction : Compounds have been shown to activate apoptotic pathways through caspase activation (especially caspase-8), leading to programmed cell death in cancer cells.

- Nur77 Activation : Certain derivatives activate Nur77, a nuclear receptor implicated in apoptosis and cancer cell regulation.

- Cytotoxicity Selectivity : Many derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, which is critical for reducing side effects during cancer treatment.

Propiedades

IUPAC Name |

2-(1-adamantyl)-7-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N/c1-12-3-2-4-16-8-17(20-18(12)16)19-9-13-5-14(10-19)7-15(6-13)11-19/h2-4,8,13-15,20H,5-7,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYDCVWFCSMGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(N2)C34CC5CC(C3)CC(C5)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.